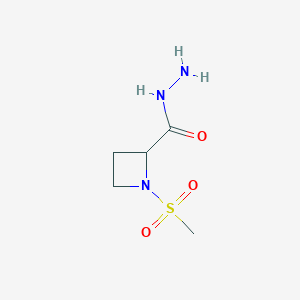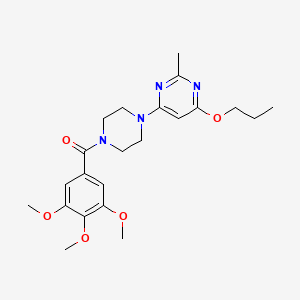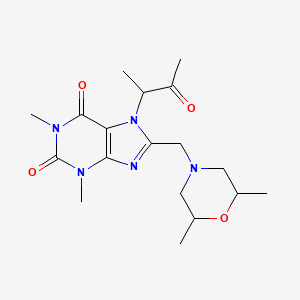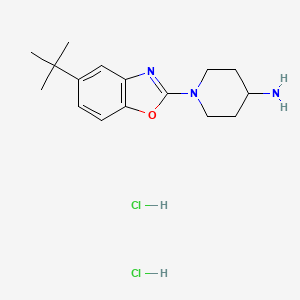
3-(Methylcarbamoylamino)-3-thiophen-3-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acids and their derivatives are a class of organic compounds that contain a functional group derived from carbamic acid (NH2COOH). They play a crucial role in biochemistry and medicine . For instance, N-carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are enzymes that hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives typically includes a carbonyl group (C=O), an amine group (NH2), and a carboxyl group (COOH) . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Carbamic acid derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acid derivatives can vary widely depending on their specific structure. Generally, they are weak acids compared to mineral acids .科学的研究の応用
Chlorogenic Acid (CGA) Applications
- Pharmacological Review and Future Research Directions : Chlorogenic Acid (CGA) has been recognized for its various practical, biological, and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. It also stimulates the central nervous system (CNS) and modulates lipid and glucose metabolism in health-related disorders. CGA has shown hepatoprotective effects by protecting animals from chemical or lipopolysaccharide-induced injuries and hypocholesterolemic influence by altering the metabolism of nutrients, including amino acids, glucose, and fatty acids. The review calls for more research to unveil and optimize its biological and pharmacological effects, suggesting that CGA could be used as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Cinnamic Acid Derivatives Applications
- Anticancer Agents : Cinnamic acid and its phenolic analogues are known for their rich medicinal tradition and anticancer potentials. The review focuses on the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, highlighting the need for further research in this field (De, Baltas, & Bedos-Belval, 2011).
Fatty Acid Esters Applications
- Food Safety and Toxicity : Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are considered chemical toxicants with possible nephrotoxicity and testicular toxicity. Detected in various food categories and human breast milk, they have become a food safety concern. The review summarizes the available information on 3-MCPD ester research, including analytical methods, exposure biomarkers, absorption and metabolism, toxicities, formation mechanisms, and mitigation strategies, as well as their occurrence in human foods (Gao, Li, Huang, & Yu, 2019).
Levulinic Acid (LEV) in Drug Synthesis
- Biomedical Applications : Levulinic acid (LEV) has been identified as a key building block chemical from biomass, used in synthesizing a variety of value-added chemicals. Its derivatives are used in drug synthesis, offering cost reduction and cleaner reactions. The review discusses the application of LEV in cancer treatment, medical materials, and other medical fields, highlighting its potential in medicine (Zhang et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(methylcarbamoylamino)-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(14)11-7(4-8(12)13)6-2-3-15-5-6/h2-3,5,7H,4H2,1H3,(H,12,13)(H2,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTNCMCNGMKSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(CC(=O)O)C1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)






![3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2365560.png)
![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2365562.png)


![1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2365565.png)
![4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2365566.png)